molecular formula C20H30O4 B14495057 Diocta-2,7-dien-1-yl butanedioate CAS No. 63661-68-7

Diocta-2,7-dien-1-yl butanedioate

Katalognummer: B14495057
CAS-Nummer: 63661-68-7
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: BXQNVUBLDKGZKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diocta-2,7-dien-1-yl butanedioate is a chemical compound known for its unique structure and properties It is a diene ester, which means it contains two double bonds and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diocta-2,7-dien-1-yl butanedioate typically involves the esterification of butanedioic acid with diocta-2,7-dien-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diocta-2,7-dien-1-yl butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diocta-2,7-dien-1-yl butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Diocta-2,7-dien-1-yl butanedioate involves its interaction with specific molecular targets. The double bonds and ester group allow it to participate in various chemical reactions, which can modify biological pathways. For example, it may inhibit or activate enzymes, alter cell signaling pathways, or interact with nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Buta-1,3-diene: A simple diene with similar reactivity but lacks the ester group.

    Butanedioic acid: Contains the same ester group but lacks the diene structure.

    Diocta-2,7-dien-1-ol: Similar structure but with an alcohol group instead of an ester.

Uniqueness

Diocta-2,7-dien-1-yl butanedioate is unique due to its combination of diene and ester functionalities, which provide a versatile platform for various chemical reactions and applications. Its dual reactivity makes it a valuable compound in synthetic chemistry and industrial applications .

Eigenschaften

CAS-Nummer

63661-68-7

Molekularformel

C20H30O4

Molekulargewicht

334.4 g/mol

IUPAC-Name

bis(octa-2,7-dienyl) butanedioate

InChI

InChI=1S/C20H30O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h3-4,11-14H,1-2,5-10,15-18H2

InChI-Schlüssel

BXQNVUBLDKGZKV-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCC=CCOC(=O)CCC(=O)OCC=CCCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.